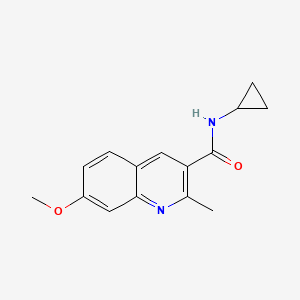![molecular formula C15H21N3O B7461585 N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in recent years. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide inhibits NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation to target proteins regulates various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide disrupts the cullin-RING E3 ubiquitin ligase (CRL) complex, which is involved in the degradation of various proteins, including those involved in cancer cell survival and proliferation. This leads to the accumulation of CRL substrates, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, lung, and leukemia. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide also inhibits tumor growth in xenograft models of breast, prostate, and lung cancer. In addition, N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer models. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has also been shown to inhibit angiogenesis, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide is its specificity for NAE, which reduces off-target effects. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has also shown promising results in preclinical studies as a potential anticancer agent. However, one of the limitations of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide is its poor solubility, which can affect its bioavailability and efficacy. Moreover, N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has shown toxicity in some animal models, which warrants further investigation.
Future Directions
Future research on N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide could focus on improving its solubility and bioavailability to enhance its efficacy. Moreover, the combination of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide with other anticancer agents could be explored to enhance its therapeutic potential. Further studies on the mechanism of action of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide could also provide insights into its potential applications beyond cancer therapy. Finally, the development of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide analogs with improved pharmacokinetic properties could lead to the discovery of novel anticancer agents.
Synthesis Methods
The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide involves several steps. The starting material is 4-methylpiperazine, which is reacted with 2-bromo-1-(4-nitrophenyl)ethanone to yield 2-(4-methylpiperazin-1-yl)acetophenone. This intermediate is then reacted with cyclopropanecarbonyl chloride to form N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide. The final product is purified by column chromatography to obtain a white crystalline solid.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide can inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide induces cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. Moreover, N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer models.
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17-8-10-18(11-9-17)14-5-3-2-4-13(14)16-15(19)12-6-7-12/h2-5,12H,6-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMCEOOWJFKITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)


![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
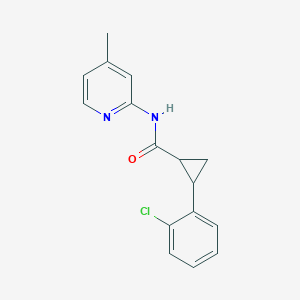
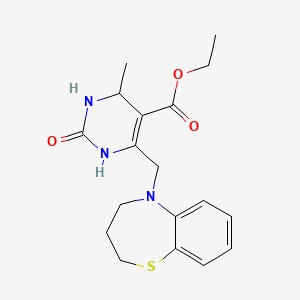
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)

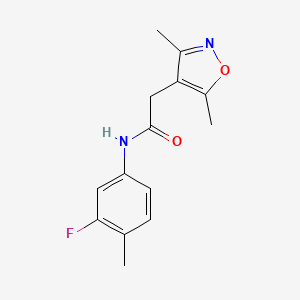
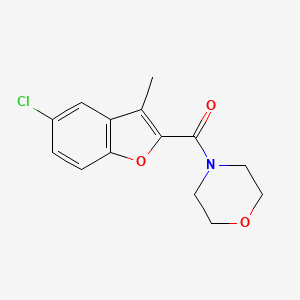
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
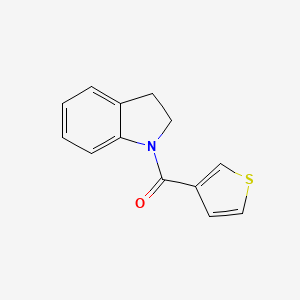
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
